Enantiomer-Specific Human Olfactory Detection Threshold: (4S,5S)-(−) Isomer is 33-Fold More Potent than (4R,5R)-(+) Isomer
The two enantiomers of trans-4,5-epoxy-(E)-2-decenal exhibit a striking divergence in human olfactory detection threshold. The (2E,4S,5S)-(−)-enantiomer was detected by a human sensory panel at 0.019 ppb, whereas the (2E,4R,5R)-(+)-enantiomer required 0.62 ppb for detection—a 32.6-fold potency difference [1]. This demonstrates that the human olfactory system is approximately 33 times more sensitive to the naturally occurring (S,S) configuration, which matches the absolute configuration found in yuzu volatile oil [2]. The racemate elicits freezing behavior in mice at ~1 mg dosage, while neither enantiomer alone is significantly bioactive in that behavioral assay [1].
| Evidence Dimension | Human olfactory detection threshold (orthonasal, ppb in air) |
|---|---|
| Target Compound Data | (2E,4S,5S)-(−)-trans-4,5-epoxy-(E)-2-decenal: 0.019 ppb |
| Comparator Or Baseline | (2E,4R,5R)-(+)-trans-4,5-epoxy-(E)-2-decenal: 0.62 ppb |
| Quantified Difference | 32.6-fold lower threshold for (S,S)-(−) vs. (R,R)-(+); ratio = 0.62/0.019 ≈ 33 |
| Conditions | Human sensory panel; orthonasal detection threshold determination |
Why This Matters
Procurement of the enantiomerically enriched (S,S)-(−) isomer (as claimed in patent US6335047B1) rather than racemic material can reduce the quantity required for sensory or behavioral studies by over 30-fold [3].
- [1] Mori, K., Osada, K., & Amaike, M. (2015). Mammalian blood odorant and chirality: synthesis and sensory evaluation by humans and mice of the racemate and enantiomers of trans-4,5-epoxy-(E)-2-decenal. Tetrahedron: Asymmetry, 26(15–16), 822–827. DOI: 10.1016/j.tetasy.2015.06.011 View Source
- [2] Miyazawa, N., Tomita, N., Kurobayashi, Y., Nakanishi, A., Ohkubo, Y., Maeda, T., & Fujita, A. (2013). Enantiomeric distribution of odour-active epoxyaldehydes in yuzu (Citrus junos Sieb. ex Tanaka). European Food Research and Technology, 237, 933–942. DOI: 10.1007/s00217-013-2058-y View Source
- [3] Daniher, A. et al. (Givaudan SA). Epoxydecenal isomers. US Patent 6,335,047 B1, issued January 1, 2002. (Also US 6,451,366). View Source
